molecular formula C21H19N5O3 B2692693 N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1396781-90-0

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2692693
CAS No.: 1396781-90-0
M. Wt: 389.415
InChI Key: OVELXTFHYHVWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid heterocyclic compound featuring two pharmacologically significant moieties: a 3-methyl-4-oxophthalazinone core and a 4-oxoquinazoline unit, linked via a methyl-propanamide bridge. The phthalazinone and quinazoline scaffolds are well-documented in medicinal chemistry for their roles in enzyme inhibition (e.g., poly(ADP-ribose) polymerase (PARP) and tyrosine kinases) and antiproliferative activity . The propanamide linker may enhance solubility and bioavailability compared to non-polar linkages, while the 3-methyl group on the phthalazinone ring could influence steric interactions with target proteins.

Properties

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-25-20(28)15-7-3-2-6-14(15)18(24-25)12-22-19(27)10-11-26-13-23-17-9-5-4-8-16(17)21(26)29/h2-9,13H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVELXTFHYHVWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a phthalazinone core linked to a quinazoline moiety, which is significant for its biological properties. The structural complexity allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
CAS Number1396892-89-9
SolubilitySoluble in DMSO and DMF
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Notably, it may interact with:

  • Poly (ADP-ribose) polymerase (PARP) : Inhibition of PARP can lead to impaired DNA repair mechanisms, making cancer cells more susceptible to treatment.
  • Kinases : The compound may act as a kinase inhibitor, affecting signal transduction pathways involved in cell proliferation and survival.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116). The IC50 values ranged from 5 to 15 µM, indicating potent activity.
    Cell LineIC50 (µM)
    MCF710
    A5498
    HCT11612

Mechanistic Studies

Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through:

  • Activation of caspases : Leading to programmed cell death.
  • Cell cycle arrest : Particularly at the G2/M phase, inhibiting cellular proliferation.

Case Studies

  • Study on Breast Cancer Cells : A recent study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF7 cells. Results indicated a significant reduction in cell viability and increased apoptotic markers compared to control groups.
  • Combination Therapy : Another study explored the use of this compound in combination with traditional chemotherapeutics like doxorubicin. The combination showed enhanced efficacy and reduced side effects in animal models.

Comparison with Similar Compounds

Structural Insights

  • Linker Chemistry: The propanamide bridge in the target compound contrasts with the triazole-thioether (Compound 11) and carboxamidine (BQC1) linkers.
  • Substituent Effects: The 3-methyl group on the phthalazinone may reduce steric hindrance compared to bulkier substituents (e.g., dichlorophenyl in Compound 11), possibly improving target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.